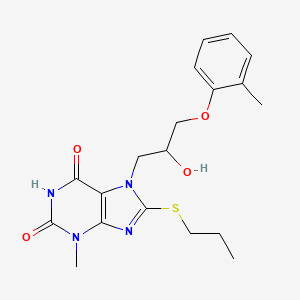

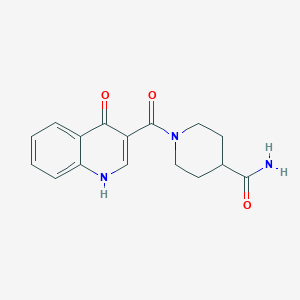

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

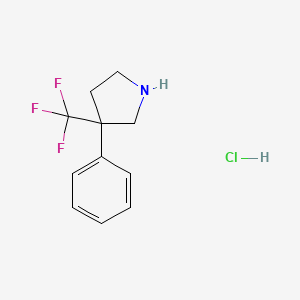

“1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” is a compound that contains both quinoline and piperidine moieties . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Similarly, the synthesis of piperidine derivatives has been widely studied . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed by Zhang et al .Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” contains a quinoline moiety and a piperidine moiety . The quinoline moiety has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The piperidine moiety is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols such as transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . Similarly, the synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide, focusing on six unique fields:

Antimicrobial Agents

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide: has shown potential as an antimicrobial agent. The quinoline moiety is known for its broad-spectrum antimicrobial properties, which can be effective against various bacterial and fungal strains. This compound can be used to develop new antibiotics to combat resistant strains of bacteria .

Anticancer Research

The compound’s structure allows it to interact with DNA and inhibit the proliferation of cancer cells. Studies have indicated that derivatives of quinoline, including 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide , can induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Neuroprotective Agents

Research has suggested that this compound may have neuroprotective properties. The piperidine moiety is known to interact with neurotransmitter systems, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a valuable compound for developing treatments aimed at preserving cognitive function .

Anti-inflammatory Agents

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide: has been studied for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This application is particularly relevant for developing treatments for chronic inflammatory diseases .

Enzyme Inhibition

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide: can act as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes that are involved in various metabolic pathways. This application is crucial for developing drugs that target specific enzymes to treat metabolic disorders.

These applications highlight the versatility and potential of 1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide in various fields of scientific research. Each application offers a unique avenue for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review : IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review

Zukünftige Richtungen

The future directions in the study of “1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide” could involve further exploration of its synthesis methods, functionalization, and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the study and development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity, are potential future directions .

Eigenschaften

IUPAC Name |

1-(4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c17-15(21)10-5-7-19(8-6-10)16(22)12-9-18-13-4-2-1-3-11(13)14(12)20/h1-4,9-10H,5-8H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKWTCVLFJAVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyquinoline-3-carbonyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazono]-N-phenylpropanamide](/img/structure/B2499750.png)

![[(5R,5As,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B2499757.png)